6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine
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Overview
Description
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by the introduction of the methoxy and propyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy and propyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a six-membered ring containing one nitrogen atom.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, such as methyl, ethyl, and methoxy groups.
Uniqueness
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2O/c1-4-10-17-11-6-5-7-14(17)13-8-9-15(18-3)16-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3 |
InChI Key |
DVSUXCXPIZWDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(N=C(C=C2)OC)C |
Origin of Product |
United States |
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